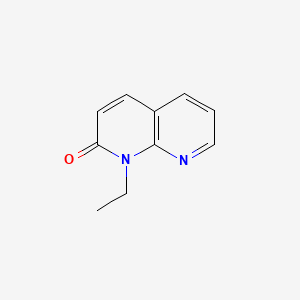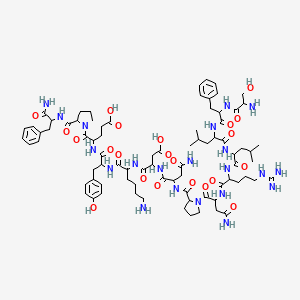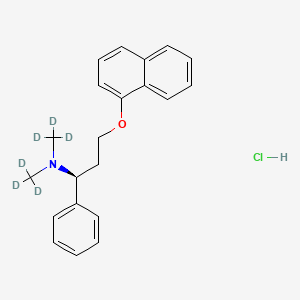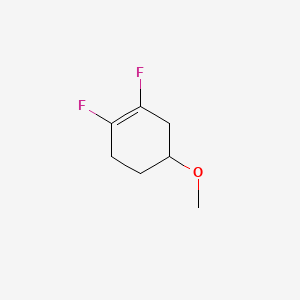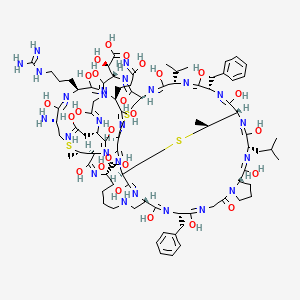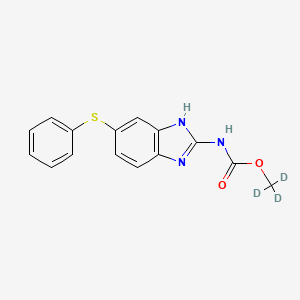
Fenbendazole-d3
Vue d'ensemble
Description
Fenbendazole-d3 is a deuterium-labeled version of Fenbendazole . It is a HIF-1α agonist and activates the HIF-1α-related GLUT1 pathway . Fenbendazole is an orally active benzimidazole anthelmintic agent, with a broad antiparasitic range .
Synthesis Analysis
Fenbendazole and its synthetic analog interfere with HeLa cells’ proliferation and energy metabolism via inducing oxidative stress and modulating the MEK3/6-p38-MAPK pathway .
Molecular Structure Analysis
Fenbendazole-d3 has the molecular formula C15H13N3O2S . Its IUPAC name is trideuteriomethyl N - (6-phenylsulfanyl-1 H -benzimidazol-2-yl)carbamate .
Chemical Reactions Analysis
Fenbendazole was originally designed to cure parasites by selectively blocking the synthesis of microtubules by binding to β-tubulin . This stops the polymerization of tubulin dimers in cells of parasites and causes parasite death .
Physical And Chemical Properties Analysis
Fenbendazole-d3 has a molecular weight of 302.4 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 4 .
Applications De Recherche Scientifique
Extended-Release Formulations for Ruminants
Fenbendazole is used in the development of extended-release formulations for ruminants such as cattle, sheep, and goats . This study aimed to demonstrate the feasibility of hot-melt extrusion in the development of extended-release formulations of Fenbendazole (Fen) dispersed in PEO/PCL blend-based matrices . The drug release rate in a PEO/PCL blend can easily be tailored by altering the ratio of PCL to address the issues related to the multiple-dosing regimen of Fen in ruminants .
Anticancer Activity
Fenbendazole has shown anticancer activity. It suppresses the growth of cells via p21-mediated cell cycle arrest at G1/S and G2/M, and results in apoptosis only in actively growing cells but not in quiescent cells . The anticancer activity is mediated via multiple intracellular changes, which are not consistent under different conditions even in the same cells .
Treatment of Gastrointestinal Nematodes
Fenbendazole is a broad-spectrum anthelmintic used to treat gastrointestinal nematodes in ruminants (e.g., cattle, sheep, and goats) . Fen acts by binding to β-tubulin, inhibiting further polymerization of α- and β-tubulin subunits, disrupting microtubule function, and leading to a lethal effect .
In Vivo Studies on Lymphoma
Fenbendazole has been safely used as an antiparasitic agent in animals for decades, and the anticancer effects of FBZ have been studied through various mechanisms. However, there is a lack of in vivo studies that include lymphoma . Therefore, this study examined the effects of FBZ on EL-4 cells and a mouse T lymphoma model .
Mécanisme D'action
Target of Action
Fenbendazole-d3, a deuterium-labeled variant of Fenbendazole, primarily targets tubulin, a protein that forms the microtubules in the cells of parasites . It also interacts with the HIF-1α pathway, activating the HIF-1α-related GLUT1 pathway .
Mode of Action
Fenbendazole-d3 works by binding to tubulin, disrupting the formation and function of microtubules . This disruption prevents the parasites from absorbing nutrients, leading to their eventual death . It also acts as a HIF-1α agonist, activating the HIF-1α-related GLUT1 pathway .
Biochemical Pathways
The primary biochemical pathway affected by Fenbendazole-d3 is the tubulin-microtubule pathway. By binding to tubulin, Fenbendazole-d3 disrupts the formation and function of microtubules, which are crucial for cell division, intracellular trafficking, and modulating cellular shape . Additionally, it activates the HIF-1α-related GLUT1 pathway .
Pharmacokinetics
Its parent compound, fenbendazole, has low solubility and achieves low blood concentrations, leading to low bioavailability
Result of Action
Fenbendazole-d3’s action results in cell-cycle arrest and mitotic cell death . It has been shown to induce G2/M phase arrest in certain cells, resulting in cell death and decreased metabolic activity . The exact molecular and cellular effects of fenbendazole-d3 may vary depending on the specific cell type and growth conditions .
Action Environment
The action, efficacy, and stability of Fenbendazole-d3 can be influenced by various environmental factors. For instance, the growth condition of cells can affect its anticancer activity . Additionally, the presence of metabolic inhibitors can alter its pharmacokinetics
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDSHPAODJUKPD-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746841 | |
| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenbendazole-d3 | |
CAS RN |
1228182-47-5 | |
| Record name | (~2~H_3_)Methyl [6-(phenylsulfanyl)-1H-benzimidazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylbenz[a]anthracene-d14](/img/no-structure.png)
![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)
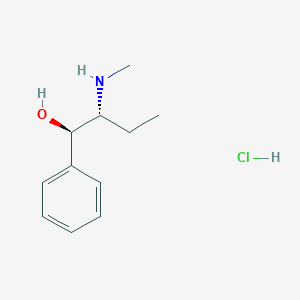
![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)
